molecular formula C27H36D3ClN2O4 B602750 (S)-(-)-Verapamil-d3 HCl (N-methyl-d3) CAS No. 1398112-33-8

(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)

Cat. No. B602750
M. Wt: 494.09
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a deuterated version of Verapamil hydrochloride, which is a calcium channel blocker used in the treatment of hypertension, angina pectoris, and some types of arrhythmia . The “d3” indicates that three hydrogen atoms have been replaced by deuterium, a heavier isotope of hydrogen. This is often done in the field of drug discovery to modify the drug’s properties .


Molecular Structure Analysis

The molecular structure of “(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)” would be similar to that of Verapamil hydrochloride, with the exception that three hydrogen atoms are replaced by deuterium .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)” would be expected to be similar to those of Verapamil hydrochloride, although the presence of deuterium may cause slight differences .

Scientific Research Applications

1. Pharmaceutical Formulation Development

(S)-(-)-Verapamil-d3 HCl (N-methyl-d3) is investigated for its properties in pharmaceutical formulations. For instance, a study by Rojas et al. (2013) focused on developing modified release matrix compacts of verapamil hydrochloride, using a combination of polymers to achieve an 8-hour in vitro release profile. This research is significant in designing formulations that provide controlled drug release.

2. Bone Resorption Studies

Verapamil's impact on bone resorption has been studied, particularly its effects on 1α-hydroxy-vitamin D3 stimulated bone resorption in tissue culture. Lerner and Gustafson (1982) discovered that verapamil at certain concentrations can reduce mineral mobilization and degradation of the organic matrix in bone tissues. This suggests a potential therapeutic application of verapamil in bone health.

3. Radiopharmaceutical Synthesis

In the field of radiopharmacy, (Luurtsema et al., 2002) optimized and automated the synthesis of (R)- and (S)-[11C]verapamil. This research is crucial for evaluating both enantiomers as in vivo tracers of P-glycoprotein function, demonstrating the drug’s utility in advanced medical imaging techniques.

4. Analytical Techniques

(S)-(-)-Verapamil-d3 HCl (N-methyl-d3) is also a subject of interest in analytical chemistry. Demircan et al. (2007) studied the electrooxidative behavior of Verapamil HCl, using various voltammetric techniques for its determination in pharmaceuticals and human serum. This contributes to more accurate and sensitive methods for drug monitoring and analysis.

5. Ophthalmic Research

In ophthalmic research, studies have explored the impact of verapamil on eye health. For example, Erickson et al. (1995) discovered that verapamil causes a dose-related increase in outflow facility in human eyes, suggesting potential therapeutic uses in managing intraocular pressure.

properties

CAS RN

1398112-33-8

Product Name

(S)-(-)-Verapamil-d3 HCl (N-methyl-d3)

Molecular Formula

C27H36D3ClN2O4

Molecular Weight

494.09

Purity

95% by HPLC; 98% atom D

Related CAS

36622-28-3 (unlabelled)

synonyms

(2S)-2-(3,4-Dimethoxyphenyl)-5-[N-3,4-dimethylphenylethyl)-methylamino]-2-isopropylvaleronitrile HCl

tag

Verapamil Impurities

Origin of Product

United States

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